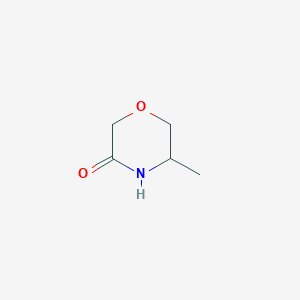

5-Methylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPWUBHXXRVWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496450 | |

| Record name | 5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65922-85-2 | |

| Record name | 5-Methylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Methylmorpholin-3-one, a pivotal heterocyclic scaffold, is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique structural features, combining a lactam and a tertiary amine within a morpholine ring system, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The presented methodologies are critically evaluated for their efficiency, scalability, and applicability in a drug discovery and development context.

Introduction

The morpholin-3-one core is a privileged structure in drug design, appearing in a variety of therapeutic agents. The addition of a methyl group at the 5-position (N-methylation) to yield this compound (more systematically named 4-Methylmorpholin-3-one) significantly modulates the physicochemical properties of the molecule, including its basicity, lipophilicity, and metabolic stability. Consequently, efficient and robust synthetic access to this key intermediate is of paramount importance for the rapid exploration of chemical space in drug discovery programs. This guide will delve into the most practical and scientifically sound approaches for the synthesis of this compound, providing researchers with the necessary knowledge to confidently incorporate this valuable synthon into their synthetic strategies.

Strategic Approaches to the Synthesis of this compound

The synthesis of the this compound ring system can be broadly categorized into two primary retrosynthetic disconnections, which form the basis of the most widely employed synthetic routes:

-

Route A: Cyclization of an Acyclic Precursor via C-N and C-O Bond Formation. This approach typically involves the reaction of a C2-N fragment (N-methylaminoethanol) with a C2-O fragment (an α-haloacetylating agent).

-

Route B: Annulation of a Pre-existing N-Methylated Backbone. This strategy leverages a readily available N-methylated starting material, such as sarcosine, and builds the morpholine ring onto it.

The following sections will provide a detailed examination of these two principal routes, including mechanistic insights and step-by-step experimental procedures.

Route A: Synthesis from N-Methyl-2-aminoethanol

This is arguably the most direct and convergent approach to this compound. The core of this strategy is the formation of an amide bond followed by an intramolecular Williamson ether synthesis (cyclization).

Reaction Mechanism

The synthesis commences with the N-acylation of N-methyl-2-aminoethanol with an α-haloacetylating agent, such as ethyl chloroacetate or ethyl bromoacetate. This step forms the key acyclic intermediate, an N-(2-hydroxyethyl)-N-methyl-α-haloacetamide. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the alkoxide, generated from the hydroxyl group, displaces the halide to form the six-membered morpholin-3-one ring.

Caption: Mechanism of this compound synthesis from N-methyl-2-aminoethanol.

Experimental Protocol: Synthesis of this compound from N-Methyl-2-aminoethanol and Ethyl Bromoacetate

This protocol is adapted from established procedures for the synthesis of related morpholinone structures.[1]

Materials:

-

N-Methyl-2-aminoethanol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Triethylamine (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation: To a stirred solution of N-methyl-2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Filter the reaction mixture to remove the triethylamine hydrobromide salt and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-N-methylglycine ethyl ester.

-

Cyclization: Suspend sodium hydride (1.2 eq) in anhydrous toluene at 0 °C.

-

Add a solution of the crude N-(2-hydroxyethyl)-N-methylglycine ethyl ester in anhydrous toluene dropwise to the sodium hydride suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

| Parameter | Value | Reference |

| Typical Yield | 60-75% | General synthetic knowledge |

| Purity | >95% (after chromatography) | General synthetic knowledge |

| Scale | Laboratory scale (mmol to mol) | General synthetic knowledge |

Route B: Synthesis from Sarcosine

This approach utilizes the readily available and inexpensive amino acid sarcosine (N-methylglycine) as the starting material. The strategy involves N-alkylation with a suitable C2-electrophile followed by intramolecular cyclization.

Reaction Mechanism

The synthesis begins with the esterification of sarcosine to protect the carboxylic acid and increase its solubility in organic solvents. The resulting sarcosine ester (e.g., ethyl or methyl ester) is then N-alkylated with a 2-haloethanol, such as 2-bromoethanol, to introduce the hydroxyethyl group. The final step is a base-catalyzed intramolecular cyclization (lactonization) of the N-(2-hydroxyethyl)sarcosine ester to yield this compound.

Caption: Mechanism of this compound synthesis from sarcosine.

Experimental Protocol: Synthesis of this compound from Sarcosine Ethyl Ester

This protocol is based on well-established N-alkylation and lactonization procedures.[2]

Materials:

-

Sarcosine ethyl ester hydrochloride (1.0 eq)

-

2-Bromoethanol (1.1 eq)

-

Potassium carbonate (2.5 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous Acetonitrile

-

Anhydrous Ethanol

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation: To a suspension of sarcosine ethyl ester hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2-bromoethanol (1.1 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude N-(2-hydroxyethyl)sarcosine ethyl ester.

-

Cyclization: Dissolve the crude N-(2-hydroxyethyl)sarcosine ethyl ester in anhydrous ethanol.

-

Add sodium ethoxide (1.1 eq) to the solution and stir at room temperature for 12 hours.

-

Neutralize the reaction mixture with a saturated aqueous ammonium chloride solution.

-

Concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford this compound.

| Parameter | Value | Reference |

| Typical Yield | 55-70% | General synthetic knowledge |

| Purity | >95% (after chromatography) | General synthetic knowledge |

| Scale | Laboratory scale (mmol to mol) | General synthetic knowledge |

Comparative Analysis of Synthetic Routes

| Route | Starting Materials | Advantages | Disadvantages |

| A: From N-Methyl-2-aminoethanol | N-Methyl-2-aminoethanol, α-haloacetylating agent | High convergency, generally good yields. | α-haloacetylating agents can be lachrymatory and require careful handling. |

| B: From Sarcosine | Sarcosine, 2-haloethanol | Inexpensive and readily available starting materials. | Potentially lower overall yield due to the multi-step nature. |

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The direct cyclization of N-methyl-2-aminoethanol with an α-haloacetylating agent offers a highly efficient and convergent approach. Alternatively, the use of sarcosine as a starting material provides a cost-effective, albeit slightly longer, synthetic pathway. Both routes are amenable to optimization and scale-up, ensuring a consistent supply of this valuable intermediate for drug discovery and development endeavors.

References

5-Methylmorpholin-3-one CAS number and identifiers

An In-Depth Technical Guide to 5-Methylmorpholin-3-one for Advanced Research

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a versatile chemical scaffold and building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, consolidating its chemical identifiers, physicochemical properties, synthesis methodologies, and applications. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and strategic use in synthetic chemistry.

Introduction: The Significance of the Morpholinone Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its inclusion in a molecule can favorably modulate physicochemical properties such as solubility, pKa, and metabolic stability. The morpholin-3-one scaffold, a cyclic amide derivative, retains these benefits while introducing a reactive carbonyl group, making it a valuable intermediate for building diverse molecular architectures.[1] These structures are foundational to the development of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1][2] this compound, with its specific methyl substitution, offers a unique starting point for creating novel compounds where the stereochemistry and steric bulk at the C-5 position can be leveraged to fine-tune biological activity and selectivity.[2][3]

Chemical Identification and Physicochemical Properties

Accurate identification is paramount in research and development. This compound and its stereoisomers are defined by several key identifiers. The most common, non-chiral or racemic form is registered under CAS Number 65922-85-2.[4][5] However, specific enantiomers, such as (5R)-5-methylmorpholin-3-one, are also commercially available and may be critical for stereospecific synthesis.[6][7]

Table 1: Core Identifiers and Properties of this compound

| Identifier | Value | Source(s) |

| Compound Name | This compound | [4] |

| Synonym | 5-METHYL-MORPHOLIN-3-ONE | [4] |

| CAS Number | 65922-85-2 | [4][5] |

| Molecular Formula | C₅H₉NO₂ | [4][7] |

| Molecular Weight | 115.13 g/mol | [4][7] |

| Chiral Analogue | (5R)-5-methylmorpholin-3-one | [6] |

| CAS (5R enantiomer) | 119844-67-6 | [6] |

Synthesis and Mechanistic Rationale

The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate N-substituted amino alcohol derivative. A common and effective strategy is the intramolecular condensation of a haloacetamide derived from an amino alcohol. For this compound, a logical precursor would be 2-((2-hydroxypropyl)amino)ethanoic acid or a derivative thereof.

The causality behind this approach lies in a two-step sequence:

-

N-Alkylation : A primary amine (like 1-aminopropan-2-ol) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate). This is a standard nucleophilic substitution reaction.

-

Intramolecular Cyclization/Lactamization : The resulting intermediate, an N-(2-hydroxypropyl)aminoacetate, undergoes a base- or heat-promoted intramolecular amide formation. The hydroxyl group's proximity to the ester allows for the formation of the stable six-membered morpholinone ring.

This pathway is efficient and allows for the introduction of the C-5 methyl group from the readily available 1-aminopropan-2-ol starting material.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a versatile scaffold for building libraries of drug candidates. The morpholinone core provides a stable, hydrophilic anchor, while the nitrogen and carbon atoms of the ring offer multiple points for chemical modification.

-

Scaffold for Library Synthesis : The secondary amine within the ring can be functionalized (e.g., through alkylation or acylation) to introduce diverse side chains that can interact with biological targets.

-

Stereochemical Importance : The chiral center at C-5 allows for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers of a drug often have vastly different potencies and safety profiles.[3]

-

Analgesic and Opioid Research : Modifications of the related N-methylmorphinan-6-one scaffold at the 5-position (with a methyl group) have been shown to produce potent opioid analgesics with improved side-effect profiles compared to morphine.[2] This highlights the strategic importance of substitution at the C-5 position in related heterocyclic systems.

Proposed Analytical Protocol: HPLC-UV Method

A robust and reliable analytical method is essential for quality control and reaction monitoring. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and appropriate choice for a compound like this compound, which contains a chromophore (the amide carbonyl group).

Principle of the Method

This protocol is based on reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The choice of a Phenyl-Hexyl column is strategic; it provides standard C18 hydrophobic retention while also offering alternative selectivity (pi-pi interactions) from the phenyl group, which can be beneficial for separating closely related analogues. UV detection is suitable due to the carbonyl group's absorbance.[8]

Step-by-Step Experimental Protocol

-

Instrumentation and Materials:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reverse-phase column (e.g., Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).[8]

-

HPLC-grade acetonitrile and water.

-

Potassium phosphate monobasic (for buffer preparation).

-

Phosphoric acid (for pH adjustment).

-

-

Preparation of Solutions:

-

Mobile Phase A : 20 mM Potassium Phosphate Buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

-

Mobile Phase B : Acetonitrile.

-

Standard Solution : Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Solution : Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Mobile Phase Gradient : Start with 95% A / 5% B, hold for 2 minutes. Ramp to 50% A / 50% B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes. (Note: This is a starting point; gradient must be optimized for specific sample matrices).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 210 nm.[8]

-

Injection Volume : 10 µL.

-

-

System Validation and Self-Validation:

-

Specificity : Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

-

Linearity : Inject a series of at least five standard concentrations to generate a calibration curve. A linear fit with R² > 0.995 is required.

-

Precision and Accuracy : Analyze replicate preparations of a known concentration standard. The Relative Standard Deviation (RSD) should be <2% for precision, and the mean recovery should be within 98-102% for accuracy.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, a conservative approach based on related morpholine and morpholinone compounds is mandatory for ensuring laboratory safety.[9][10][11]

-

Hazard Identification : Assumed to be harmful if swallowed and to cause skin and serious eye irritation/damage.[10] Vapors may be irritating to the respiratory tract.

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames, as related compounds can be flammable.[11] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its defined structure, coupled with the strategic placement of the methyl group, provides a unique and valuable starting point for the synthesis of novel compounds with tailored biological activities. By understanding its chemical properties, synthetic routes, and analytical methodologies, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance their discovery programs. This guide serves as a foundational resource to support such endeavors, encouraging a scientifically rigorous and safety-conscious approach to its use.

References

- 1. nbinno.com [nbinno.com]

- 2. Development of 5-Substituted N-Methylmorphinan-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (3S,5S)-5-methylmorpholine-3-carboxamide | 1932628-30-2 | 95 [smolecule.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-METHYL-MORPHOLIN-3-ONE | 65922-85-2 [m.chemicalbook.com]

- 6. (5R)-5-methylmorpholin-3-one | 119844-67-6 [chemicalbook.com]

- 7. (5R)-5-Methylmorpholin-3-one | CymitQuimica [cymitquimica.com]

- 8. Liquid chromatography method for quantifying D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in mouse plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 5-Methylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Methylmorpholin-3-one. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characteristics is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by predictive models and data from analogous structures, providing a comprehensive characterization of the molecule.

Molecular Structure of this compound

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound is a six-membered heterocyclic compound containing an amide (lactam) functionality, an ether linkage, and a methyl substituent on the nitrogen atom. The strategic placement of these functional groups dictates the molecule's chemical and physical properties, which are in turn reflected in its spectral data.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Protocol

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the number of neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the splitting pattern determined by the number of neighboring protons (n+1 rule).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum and Interpretation

Due to the absence of readily available experimental data, a predicted ¹H NMR spectrum is presented below. This prediction is based on established chemical shift databases and algorithms.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-2 | ~4.2 | Singlet | - | Methylene protons adjacent to the carbonyl group and ether oxygen. |

| H-6 | ~3.5 | Triplet | ~5-7 | Methylene protons adjacent to the nitrogen and ether oxygen. |

| H-5 | ~3.0 | Quartet | ~5-7 | Methine proton adjacent to the nitrogen and methyl group. |

| -CH₃ | ~1.2 | Doublet | ~5-7 | Methyl protons on the nitrogen. |

Interpretation of the Predicted ¹H NMR Spectrum:

-

H-2 Protons (δ ~4.2, s): These protons are on the carbon alpha to the carbonyl group and the ring oxygen. The strong deshielding effect of both the carbonyl group and the ether oxygen results in a significant downfield shift. As there are no adjacent protons, this signal is predicted to be a singlet.

-

H-6 Protons (δ ~3.5, t): These protons are situated on the carbon between the ring oxygen and the nitrogen atom. Both heteroatoms exert a deshielding effect, leading to a downfield chemical shift. These protons are coupled to the H-5 proton, resulting in a predicted triplet.

-

H-5 Proton (δ ~3.0, q): This methine proton is adjacent to the nitrogen atom and the methyl group. The nitrogen atom causes a downfield shift. It is coupled to the two H-6 protons and the three methyl protons, which would theoretically lead to a complex multiplet. However, a quartet is a reasonable prediction depending on the coupling constants.

-

-CH₃ Protons (δ ~1.2, d): The methyl protons are attached to the nitrogen atom. Their chemical shift is in the typical alkyl region but slightly downfield due to the adjacent nitrogen. They are coupled to the H-5 proton, resulting in a predicted doublet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Experimental Protocol

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear far downfield. In standard ¹³C NMR, proton decoupling is employed to simplify the spectrum, resulting in a single peak for each carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used due to the lower natural abundance of ¹³C.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time may be required.

-

Data Processing: The FID is processed similarly to ¹H NMR data to obtain the final spectrum.

Predicted ¹³C NMR Spectrum and Interpretation

A predicted ¹³C NMR spectrum is provided below, based on computational models.[2][3]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-3 | ~170 | Carbonyl carbon of the amide. |

| C-2 | ~68 | Methylene carbon adjacent to the carbonyl and ether oxygen. |

| C-6 | ~65 | Methylene carbon adjacent to the nitrogen and ether oxygen. |

| C-5 | ~50 | Methine carbon adjacent to the nitrogen. |

| -CH₃ | ~15 | Methyl carbon on the nitrogen. |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C-3 (δ ~170): The carbonyl carbon of the amide (lactam) is the most deshielded carbon in the molecule due to the double bond to oxygen and resonance effects, resulting in a chemical shift in the far downfield region.[4]

-

C-2 (δ ~68): This methylene carbon is attached to two electron-withdrawing groups: the carbonyl group and the ether oxygen. This leads to a significant downfield shift into the region typical for carbons bonded to oxygen.

-

C-6 (δ ~65): This methylene carbon is also deshielded due to its proximity to the electronegative nitrogen and oxygen atoms.

-

C-5 (δ ~50): The methine carbon is directly attached to the nitrogen atom, which causes a downfield shift compared to a standard alkane carbon.

-

-CH₃ (δ ~15): The methyl carbon attached to the nitrogen is the most shielded carbon, appearing in the typical upfield alkyl region.

Infrared (IR) Spectroscopy

Principles and Experimental Protocol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification. The IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Spectrum and Interpretation

The predicted key IR absorption frequencies for this compound are listed below, based on characteristic group frequencies.[5][6]

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1680 | C=O stretch (amide I band) | Strong |

| ~2950-2850 | C-H stretch (aliphatic) | Medium-Strong |

| ~1250-1050 | C-O-C stretch (ether) | Strong |

| ~1200-1020 | C-N stretch (amine) | Medium |

Interpretation of the Predicted IR Spectrum:

-

~1680 cm⁻¹ (C=O stretch): The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the cyclic amide (lactam). The exact position can be influenced by ring strain and any intermolecular interactions.

-

~2950-2850 cm⁻¹ (C-H stretch): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

~1250-1050 cm⁻¹ (C-O-C stretch): A strong, characteristic band is expected in this region corresponding to the asymmetric stretching of the C-O-C ether linkage.

-

~1200-1020 cm⁻¹ (C-N stretch): The stretching vibration of the C-N bond of the tertiary amine is also expected in the fingerprint region, though it may be coupled with other vibrations.

Mass Spectrometry (MS)

Principles and Experimental Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Fragmentation and Interpretation

The predicted major fragmentation pathways for this compound under EI conditions are illustrated below.

Caption: Predicted major fragmentation pathways of this compound.

| m/z | Proposed Fragment | Notes |

| 115 | [C₅H₉NO₂]⁺˙ | Molecular ion (M⁺˙) |

| 100 | [C₄H₆NO₂]⁺ | Loss of a methyl radical from the nitrogen. |

| 87 | [C₄H₉NO]⁺˙ | Loss of carbon monoxide (CO) from the molecular ion. |

| 85 | [C₄H₇NO]⁺˙ | Alpha-cleavage with loss of formaldehyde (CH₂O). |

| 71 | [C₃H₅NO]⁺˙ | Cleavage of the ether bond followed by rearrangement. |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion (m/z 115): The molecular ion peak is expected to be observed, and its odd mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).

-

m/z 100: Loss of the methyl group (15 Da) from the nitrogen atom would result in a fragment at m/z 100.

-

m/z 87: The loss of a neutral CO molecule (28 Da) from the lactam ring is a common fragmentation pathway for such structures.

-

m/z 85: Alpha-cleavage adjacent to the ether oxygen, leading to the loss of formaldehyde (30 Da), is a plausible fragmentation route.

-

m/z 71: This fragment could arise from a more complex rearrangement and cleavage of the morpholine ring.

Conclusion

The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a detailed structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the number and connectivity of the protons and carbons, with chemical shifts indicative of the influence of the amide, ether, and amine functionalities. The IR spectrum confirms the presence of the key carbonyl and ether groups. Finally, the mass spectrum provides the molecular weight and plausible fragmentation patterns that are consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and complementary approach to confirming the identity and purity of this compound, which is essential for its application in research and development.

References

Solubility Profile of 5-Methylmorpholin-3-one in Organic Solvents: A Technical Guide to Determination and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Methylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a first-principles guide, equipping researchers with the theoretical knowledge and practical methodologies required to generate a robust solubility profile. We will delve into the molecular characteristics of this compound that govern its solubility, present a strategic approach to solvent selection, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a substituted morpholine derivative, a scaffold that appears in numerous biologically active compounds. The journey of a novel molecule like this compound from a laboratory curiosity to a potential therapeutic agent is paved with numerous challenges, many of which are directly linked to its solubility.[1] Understanding its behavior in organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents is crucial for reaction kinetics, yield, and purity during synthesis. Crystallization, a key purification step, is entirely dependent on the differential solubility of the compound and impurities in a chosen solvent system.[3]

-

Formulation Development: For a drug to be effective, it must be formulated into a stable dosage form that allows for predictable and sufficient bioavailability.[1] Poor solubility is a major hurdle, often leading to complex and costly formulation strategies.

-

Preclinical Studies: In vitro and in vivo assays often require the compound to be dissolved in a suitable vehicle. The choice of solvent can impact the experimental outcome and the interpretation of toxicological and efficacy data.

Given that a significant percentage of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility, a thorough characterization in a range of organic solvents is not just advisable; it is a fundamental necessity.[1]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute will dissolve best in a solvent that shares similar intermolecular forces. An analysis of the this compound structure provides key insights into its expected solubility.

Molecular Structure of this compound:

(Simplified 2D representation)

Key Physicochemical Characteristics:

-

Polarity: The molecule possesses several polar functional groups: a lactam (cyclic amide), an ether linkage, and a tertiary amine within the morpholine ring. The presence of oxygen and nitrogen atoms creates significant bond polarity and a notable molecular dipole moment. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.

-

Hydrogen Bonding: The lactam group contains a carbonyl oxygen which is a strong hydrogen bond acceptor. The nitrogen atom's lone pair is also a potential hydrogen bond acceptor. While the nitrogen is methylated, precluding it from being a hydrogen bond donor, the overall structure can readily interact with protic solvents (those containing O-H or N-H bonds).[4][5][6] The ability to accept hydrogen bonds is a critical factor enhancing solubility in alcohols and other protic media.[5]

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity.[7][8] While experimental data for this compound is scarce, data for the similar 5-Ethylmorpholin-3-one shows a calculated LogP of -0.0886, indicating a hydrophilic nature.[9] This low LogP value reinforces the expectation of poor solubility in very nonpolar, lipophilic solvents and better solubility in more polar, hydrophilic solvents. For drug development, LogP values are critical, with an optimal range for oral drugs often cited between 1 and 5.[7][10]

-

Molecular Size: The molecule is relatively small, which generally favors solubility, as it is easier for solvent molecules to surround smaller solute molecules.[3]

Based on these features, we can hypothesize that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol), and limited solubility in nonpolar solvents (e.g., Hexane, Toluene).

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and chemical classes to provide a complete picture of the compound's behavior.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Rationale |

| Nonpolar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbons. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common, moderately polar process solvent. |

| Ethyl Acetate | 4.4 | An ester, common in chromatography and extraction. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating power. | |

| Acetone | 5.1 | A ketone, highly polar and water-miscible.[11] | |

| Acetonitrile (ACN) | 5.8 | A polar solvent used in HPLC and synthesis.[11] | |

| Dimethylformamide (DMF) | 6.4 | A highly polar solvent with strong solvating properties.[11] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar, aprotic solvent, excellent for dissolving a wide range of compounds.[11][12] | |

| Polar Protic | Isopropanol | 3.9 | A common, less polar alcohol. |

| Ethanol | 4.3 | A widely used "green" solvent.[13] | |

| Methanol | 5.1 | The most polar of the simple alcohols.[13] |

This panel provides a robust starting point for characterization. The selection is based on common solvents used in the pharmaceutical industry and covers a spectrum of intermolecular forces.[13][14]

Experimental Protocols for Solubility Determination

A tiered approach is recommended, starting with a rapid qualitative assessment followed by a more rigorous quantitative determination for key solvents. This balances speed in early discovery with the need for precise data in later development.[2][15]

Protocol 1: Qualitative Solubility Assessment

This rapid method provides a semi-quantitative estimation of solubility, useful for initial screening of a large number of solvents.

Methodology:

-

Preparation: Dispense approximately 5-10 mg of this compound into a small, clear glass vial (e.g., a 1-dram vial).[16] Prepare a separate vial for each solvent to be tested.

-

Solvent Addition: Add the selected solvent to the first vial in 100 µL increments.

-

Agitation: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background for any undissolved solid particles. A solution is considered clear if no particles are visible to the naked eye.[17]

-

Iteration: Continue adding solvent in 100 µL increments until the solid is completely dissolved. Record the total volume of solvent required.

-

Calculation: Calculate the approximate solubility and categorize it based on the results.

Table 2: Solubility Classification

| Volume to Dissolve 10 mg | Approx. Solubility (mg/mL) | Classification |

| < 100 µL | > 100 | Very Soluble |

| 100 µL - 1 mL | 10 - 100 | Soluble |

| 1 mL - 3 mL | 3.3 - 10 | Sparingly Soluble |

| > 3 mL | < 3.3 | Poorly Soluble / Insoluble |

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[15]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).[18] Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the solution through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid aspirating solid particles.[19]

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of an analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Analysis: Prepare a standard curve of this compound of known concentrations. Analyze the diluted sample and determine its concentration by interpolating from the standard curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Causality Behind Experimental Choices: Using an excess of solid ensures that the resulting solution is truly saturated, representing the thermodynamic limit of solubility. Temperature control is critical as solubility is temperature-dependent. A 24-72 hour equilibration period is chosen because dissolution kinetics can be slow, and shorter times may only yield a kinetic solubility value, which can be misleadingly high if the compound precipitates slowly from a supersaturated state.[20]

Visualization of Experimental Workflow

The following diagram outlines the decision-making process and workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Data Interpretation for Drug Development

The generated solubility data is not merely a set of numbers; it is actionable intelligence.

-

High Solubility (>10 mg/mL) in Solvents like Ethanol/Isopropanol: This is favorable for developing simple oral liquid formulations or for ease of synthesis and purification.

-

High Solubility in DMSO/DMF but Poor in Alcohols/Acetone: This is a common profile for "brick-dust" type molecules.[20] While useful for initial in vitro screening, it signals potential challenges for formulation and may require enabling technologies like amorphous solid dispersions or salt formation to improve bioavailability.

-

Poor Solubility Across Most Solvents (<1 mg/mL): This represents a significant development challenge. The molecule may be highly crystalline ("crystal lattice-limited") or highly lipophilic ("oil-limited"). Such a profile necessitates early and intensive formulation work and may even be grounds for de-prioritizing the compound in favor of analogues with more favorable properties.

Ultimately, the goal is to use this data to inform the progression of this compound as a drug candidate, ensuring that its physical properties are compatible with a viable development pathway.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. acdlabs.com [acdlabs.com]

- 9. chemscene.com [chemscene.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. materialneutral.info [materialneutral.info]

- 20. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Determining the Stability, Storage, and Handling of 5-Methylmorpholin-3-one

An In-depth Technical Guide

Abstract

5-Methylmorpholin-3-one (CAS No. 65922-85-2) is a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis and materials science. Ensuring the chemical integrity of such reagents is paramount for the reproducibility of experimental results and the quality of final products. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing appropriate storage conditions and a stability profile for this compound. While specific public-domain stability data for this compound is limited, this document synthesizes established principles of chemical stability, leverages data from structurally related compounds, and outlines a robust, self-validating system for its characterization. We will detail recommended handling procedures, hypothesize potential degradation pathways, and provide step-by-step protocols for designing a formal stability study and developing a stability-indicating analytical method.

Chemical Identity and Prudent Handling

1.1 Core Properties of this compound

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its stability.

-

Chemical Name: this compound

-

CAS Number: 65922-85-2[1]

-

Molecular Formula: C₅H₉NO₂[2]

-

Molecular Weight: 115.13 g/mol [2]

-

Structure:

Figure 1: Chemical Structure of this compound.

1.2 Recommended General Storage and Handling

Based on safety data for morpholine derivatives, a conservative approach to storage and handling is essential to ensure both personnel safety and compound stability.[3][4]

-

Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4] It is crucial to keep the material away from heat, sparks, open flames, and other sources of ignition.[5][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these are common initiators of degradation for amine and amide-containing compounds.[6][7]

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[3] Avoid the formation of dust and aerosols.[3]

Understanding Potential Chemical Instability

The molecular structure of this compound contains a lactam (a cyclic amide), which is a key functional group susceptible to degradation. While specific degradation pathways for this molecule are not extensively published, we can hypothesize the most probable routes based on fundamental organic chemistry principles.

2.1 Hypothesized Degradation Pathways

-

Hydrolytic Cleavage: The lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the ring to form a linear amino acid derivative.

-

Oxidation: The nitrogen atom and the carbon atom adjacent to the oxygen (alpha to the amine) could be susceptible to oxidation, leading to the formation of various byproducts, including potential ring-opened species or N-oxides.

Protocol for a Comprehensive Stability Study

To move from hypothesized risk to empirical data, a structured stability study is required. This involves subjecting the compound to exaggerated conditions (forced degradation) to rapidly identify potential degradation products and to long-term, controlled conditions to establish a re-test date.

3.1 Experimental Workflow

The overall logic for a stability study follows a systematic, multi-stage process to ensure robust and reliable data is generated.

3.2 Forced Degradation (Stress Testing)

The purpose of forced degradation is to intentionally degrade the sample to ensure the analytical method can separate the intact compound from its degradation products.

Methodology:

-

Prepare five separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Stress: Store a solid sample at 105°C for 48 hours.

-

Photostability: Expose a solid sample to light conditions as specified by ICH Q1B guidelines.

-

Analyze all stressed samples, along with an unstressed control, using the validated analytical method. The goal is to achieve 5-20% degradation.

3.3 Long-Term and Accelerated Stability

This study determines the re-test period under recommended storage conditions.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology:

-

Package a sufficient quantity of this compound in the intended container-closure system.

-

Place the packages into stability chambers maintained at the conditions specified in Table 1.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, purity, and degradation products.

Developing a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

4.1 Protocol: Reverse-Phase HPLC Method Development

This protocol provides a starting point for developing a robust, stability-indicating method.

1. Instrumentation and Columns:

-

System: An HPLC system with a UV or Diode Array Detector (DAD).

-

Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan from 200-400 nm on a DAD to find the optimal wavelength; start with 210 nm.

-

Gradient Program (starting point):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

3. Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

4. Method Validation:

-

Once the method successfully separates the main peak from all degradation peaks generated during the forced degradation study, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

The long-term stability and integrity of this compound are critical for its successful use in research and development. While this guide provides a robust framework, the true stability profile must be confirmed empirically.

Key Recommendations:

-

Always store this compound in tightly sealed containers in a cool, dry, well-ventilated environment, away from incompatible materials.[2][4]

-

Implement the forced degradation and long-term stability protocols outlined herein to establish a data-driven re-test date and confirm optimal storage conditions.

-

Utilize a validated, stability-indicating HPLC method for all purity assessments to ensure accurate quantification of the compound and its potential degradants.

By adhering to these principles of careful handling, proactive stability testing, and robust analytical science, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. 5-METHYL-MORPHOLIN-3-ONE | 65922-85-2 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.sangon.com [store.sangon.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Methylmorpholin-3-one: Discovery, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-methylmorpholin-3-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its discovery and history, detail its chemical synthesis, and explore its role as a valuable building block in the creation of novel therapeutics. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding of this important molecule.

Introduction: The Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing effective and safe pharmaceuticals.[3] The morpholin-3-one core, a derivative of morpholine, serves as a versatile synthetic intermediate, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[4] this compound, with its additional methyl group, offers a unique stereochemical and conformational handle that can be exploited in the design of targeted therapies.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily available scientific literature. However, the synthesis of the parent compound, morpholin-3-one, was first reported in the mid-20th century during broader explorations into heterocyclic chemistry.[5] The development of synthetic routes to substituted morpholines and their derivatives gained significant traction with the growing recognition of their utility in various industrial and pharmaceutical applications.[6] The synthesis of this compound likely emerged from systematic efforts to create libraries of substituted morpholinones for screening in drug discovery programs. The general and efficient methods for synthesizing substituted morpholines from readily available amino alcohols and α-halo acid chlorides have been well-established, providing a clear pathway to compounds like this compound.[7]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65922-85-2 | [7] |

| Molecular Formula | C5H9NO2 | [7] |

| Molecular Weight | 115.13 g/mol | [7] |

| Appearance | Solid | [8] |

| Melting Point | 32-34 °C | [7] |

| Boiling Point | 290.9 °C at 760 mmHg | [7] |

| Density | 1.046 g/cm³ | [7] |

| Flash Point | 129.8 °C | [7] |

| Refractive Index | 1.426 | [7] |

Note: Some physical properties are predicted values.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, comprehensive dataset is not readily found, the expected spectral characteristics can be inferred from the structure and data for related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a doublet), the methine proton at the 5-position, and the methylene protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to the methyl carbon, the methine carbon, the two methylene carbons, and the carbonyl carbon of the lactam.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the amide, typically in the range of 1650-1690 cm⁻¹. There will also be characteristic C-H and N-H stretching and bending vibrations.[9][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (115.13 g/mol ).

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the cyclization of an appropriate N-substituted amino alcohol. The following protocol is a representative method based on established synthetic strategies for substituted morpholinones.[7]

Reaction Scheme

Caption: Synthetic pathway to this compound.

Experimental Protocol

Materials:

-

(S)-2-Amino-1-propanol ((S)-Alaninol)

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Acylation of (S)-2-Amino-1-propanol

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (S)-2-amino-1-propanol (1.0 equivalent) in a suitable organic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in the same solvent to the cooled solution of the amino alcohol.

-

Maintain the temperature at 0 °C and stir the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-hydroxypropan-2-yl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent.

-

Add a base, such as sodium hydroxide (1.1 equivalents), to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The morpholinone core provides a rigid scaffold that can be functionalized to interact with specific biological targets, while the 5-methyl group can influence the compound's conformation and binding affinity.

As a Key Intermediate for Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[11][12] Several potent and selective inhibitors of this pathway incorporate a morpholine or morpholinone moiety. The synthesis of novel trisubstituted morpholinopyrimidines as PI3 kinase inhibitors has been reported, highlighting the importance of the morpholine scaffold in this class of therapeutics.[11] While not explicitly starting from this compound, these syntheses demonstrate the general utility of morpholinone derivatives in constructing kinase inhibitors. The methyl group at the 5-position of this compound can serve to probe specific pockets within the ATP-binding site of kinases, potentially leading to enhanced selectivity and potency.

Application in the Development of Antiviral Agents

The morpholine scaffold is also found in a number of antiviral agents.[13][14][15] The synthesis of novel antiviral compounds often involves the incorporation of heterocyclic building blocks to optimize their pharmacokinetic and pharmacodynamic properties. This compound can be used as a starting material to introduce a chiral morpholinone fragment into potential antiviral drug candidates, which could lead to improved efficacy against a range of viruses.

Use in the Synthesis of Selective Alpha1a Receptor Antagonists

A notable application of morpholinone derivatives is in the development of selective antagonists for human alpha1a receptors. These antagonists have potential therapeutic applications in treating conditions such as benign prostatic hyperplasia and lowering intraocular pressure. Patents in this area describe the synthesis of complex molecules containing a morpholinone core, underscoring the value of this scaffold in generating compounds with specific pharmacological profiles.

Workflow for Incorporating this compound in Drug Discovery

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis from readily available starting materials and its utility in constructing complex, biologically active molecules make it an important tool for drug discovery and development. The chiral nature of the 5-methyl group offers opportunities for the stereoselective synthesis of novel therapeutics with improved potency and selectivity. Future research will likely continue to explore the use of this compound in the synthesis of inhibitors for a variety of biological targets, further solidifying the importance of the morpholine scaffold in modern drug design.

References

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 9. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]

- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]

The Strategic deployment of 5-Methylmorpholin-3-one in Chiral Synthesis: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs). Among these, 5-Methylmorpholin-3-one has emerged as a versatile and valuable synthon. This technical guide provides an in-depth analysis of this compound as a chiral building block, detailing its synthesis, key physicochemical properties, and strategic applications in the construction of stereochemically defined molecules. We will explore the causality behind its synthetic utility and provide practical, field-proven insights for its effective implementation in drug development pipelines.

Introduction: The Imperative of Chirality in Drug Design

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern medicinal chemistry.[1] Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, represent a highly efficient strategy for achieving this stereochemical control.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[2] When chirality is introduced into the morpholine ring, as in this compound, it creates a powerful tool for the synthesis of complex, stereochemically defined APIs.

Physicochemical Properties and Conformational Analysis of this compound

This compound is a heterocyclic compound featuring a six-membered morpholine ring with a methyl group at the C5 position and a ketone at the C3 position. The presence of the methyl group introduces a stereocenter, making both (R)- and (S)-enantiomers available as distinct chiral building blocks.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | Commercial Supplier Data |

| Molecular Weight | 115.13 g/mol | Commercial Supplier Data |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Chirality | Exists as (R) and (S) enantiomers | General Chemical Knowledge |

The conformational rigidity of the morpholine ring in this compound is a key attribute that contributes to its utility in asymmetric synthesis. The chair-like conformation is generally preferred, with the N-H and the C5-methyl group occupying either axial or equatorial positions. The conformational preference can be influenced by the solvent and substitution on the nitrogen atom.[3] This defined three-dimensional structure allows for predictable facial selectivity in reactions at adjacent positions, a critical factor in stereocontrolled synthesis.

A diagram illustrating the chair conformations of (R)-5-methylmorpholin-3-one is presented below:

Caption: Chair conformations of (R)-5-methylmorpholin-3-one.

Enantioselective Synthesis of this compound

The availability of enantiomerically pure this compound is crucial for its application as a chiral building block. Several synthetic strategies can be employed to achieve this, with enzymatic resolution being a particularly efficient and green method.

Enzymatic Resolution

Enzymatic resolution relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] This allows for the separation of the two enantiomers. A general workflow for the enzymatic resolution of a racemic precursor to this compound is outlined below.

Caption: Enzymatic resolution workflow for this compound.

Step-by-Step Experimental Protocol: Enzymatic Resolution of Racemic this compound Precursor

-

Racemate Preparation: Synthesize the racemic this compound precursor. A common route involves the cyclization of N-(2-hydroxypropyl)glycine, which can be derived from the reaction of alanine with a suitable C2-synthon.

-

Enzymatic Acylation:

-

Dissolve the racemic precursor in a suitable organic solvent (e.g., tert-butyl methyl ether).

-

Add an acyl donor, such as vinyl acetate.

-

Introduce an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining starting material.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated enantiomer from the unreacted enantiomer using column chromatography on silica gel.

-

-

Hydrolysis (for the acylated enantiomer):

-

Dissolve the purified acylated enantiomer in a suitable solvent system (e.g., methanol/water).

-

Add a base (e.g., potassium carbonate) to hydrolyze the acyl group.

-

Monitor the reaction to completion by TLC or HPLC.

-

Extract the product into an organic solvent, dry, and concentrate to yield the enantiomerically pure this compound.

-

-

Chiral Analysis: The enantiomeric excess (ee) of the final products should be determined by chiral HPLC analysis.[5][6]

Application in Asymmetric Synthesis: A Case Study

The true value of a chiral building block is demonstrated by its successful application in the synthesis of complex, biologically active molecules. While a direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in readily available literature, its utility can be illustrated through its potential application in the synthesis of chiral piperidine derivatives, which are common motifs in pharmaceuticals.[7][8]

Diastereoselective Alkylation for the Synthesis of Substituted Piperidines

A key synthetic transformation involving this compound is the diastereoselective alkylation of its N-acylated derivative. The inherent chirality of the 5-methyl group directs the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[9]

Conceptual Synthetic Workflow:

Caption: Diastereoselective alkylation of N-acyl-5-methylmorpholin-3-one.

Expert Insights on Experimental Choices:

-

N-Acylation: The choice of the N-acyl group is critical. A bulky group like tert-butoxycarbonyl (Boc) can enhance the facial selectivity of the enolate by sterically shielding one face of the molecule.

-

Enolate Formation: The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) is essential to ensure rapid and complete enolate formation without side reactions.

-

Alkylation: The diastereoselectivity of the alkylation step is governed by the approach of the electrophile to the less hindered face of the chiral enolate. The stereochemical outcome can often be predicted using established models for diastereoselective alkylations of chiral enolates.[9]

-

Ring Opening and Transformation: Subsequent chemical manipulations, such as reduction of the lactam and ring-opening/re-closing sequences, can transform the alkylated morpholinone into a variety of chiral piperidine derivatives.

This strategy allows for the controlled installation of two stereocenters, one from the original building block and a second one created during the alkylation step. This highlights the power of this compound as a chiral scaffold for the construction of complex molecular architectures.

Conclusion and Future Outlook